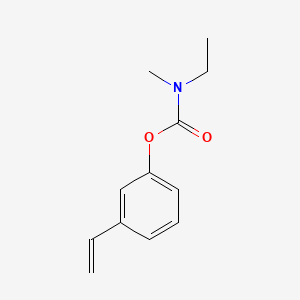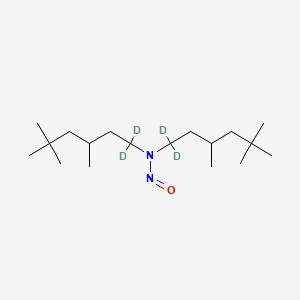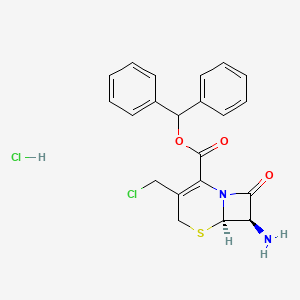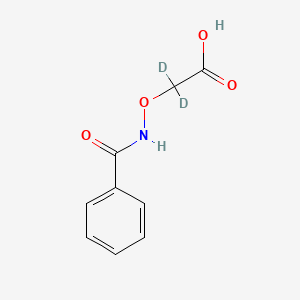
3-Pyridine-d4-acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridine-d4-acetic Acid is the labelled analogue of 3-Pyridineacetic Acid . It is a deuterated NMR solvent that is useful in NMR-based research and analyses .
Molecular Structure Analysis
The molecular structure of 3-Pyridine-d4-acetic Acid is similar to that of acetic acid, with the hydrogen atoms replaced by deuterium . Pyridine carboxylic acids exist in a cationic form .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For instance, the reaction of pyridine, acetic anhydride, water, and citric acid is used as a colorimetric identifier of citric acid . Another reaction involves the oxidative dehydrogenation of the saturated ketone substrate, followed by [3+3] annulation with β-enaminone or β-enaminoester via a cascade .
科学的研究の応用
Catalytic Applications and Mechanisms
"3-Pyridine-d4-acetic Acid" and related pyridine derivatives have significant roles in catalytic processes. Pyridine-based catalysts are extensively studied due to their efficiency in various chemical reactions. The hybrid catalysts, incorporating pyridine scaffolds, have shown a wide range of applicability, highlighting their importance in medicinal and pharmaceutical industries. These catalysts are crucial for synthesizing complex molecules, demonstrating the versatility of pyridine derivatives in facilitating chemical transformations (Parmar, Vala, & Patel, 2023).
Chemosensing Applications
Pyridine derivatives, including structures similar to "3-Pyridine-d4-acetic Acid," have been identified as potent chemosensors. These compounds exhibit a high affinity for various ions and neutral species, making them highly effective in the detection of different species across environmental, agricultural, and biological samples. The broad range of biological activities associated with pyridine derivatives underscores their potential in analytical chemistry for developing selective and effective chemosensors (Abu-Taweel et al., 2022).
Biocidal Applications
Research into the pyrolysis of biomass has revealed that pyridine derivatives, like "3-Pyridine-d4-acetic Acid," can emerge as by-products with significant biocidal properties. Phenolic compounds, fatty acids, and acetic acid, found in bio-oils from pyrolysis, show promising insecticidal and antimicrobial effects. These findings suggest the potential of pyridine derivatives in biocidal applications, offering a sustainable approach to pest and microorganism control (Mattos et al., 2019).
Pharmaceutical and Medicinal Research
The medicinal importance of pyridine derivatives is well-documented, with various compounds exhibiting a range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory effects. These properties make pyridine-based compounds, including those structurally related to "3-Pyridine-d4-acetic Acid," valuable in the development of new pharmaceuticals and therapeutic agents. The structural diversity and biological efficacy of these compounds highlight their potential in drug discovery and development processes (Altaf et al., 2015).
作用機序
Target of Action
Pyridine-containing compounds have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . The key mechanism of action of such compounds often involves the suppression of vital inflammatory mediators .
Mode of Action
It’s worth noting that pyridine-containing compounds often interact with their targets by inhibiting the expression and activities of certain inflammatory mediators . This results in changes in the cellular environment, potentially leading to the alleviation of inflammation.
Biochemical Pathways
For instance, the indole-3-pyruvic acid (IPA) pathway is well-studied in green plants and plant-associated beneficial microbes .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Pyridine-d4-acetic Acid involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "4-Pyridinecarboxaldehyde-d4", "Sodium borohydride", "Acetic anhydride", "Glacial acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Reduction of 4-Pyridinecarboxaldehyde-d4 using sodium borohydride in the presence of glacial acetic acid to yield 3-Pyridine-d4-methanol", "Step 2: Conversion of 3-Pyridine-d4-methanol to 3-Pyridine-d4-acetaldehyde using acetic anhydride", "Step 3: Oxidation of 3-Pyridine-d4-acetaldehyde using sodium hydroxide and hydrogen peroxide to yield 3-Pyridine-d4-acetic acid", "Step 4: Acidification of the reaction mixture with hydrochloric acid and extraction of the product with diethyl ether", "Step 5: Purification of the product by evaporation of the solvent and crystallization from water" ] } | |
CAS番号 |
1035439-74-7 |
製品名 |
3-Pyridine-d4-acetic Acid |
分子式 |
C7H7NO2 |
分子量 |
141.162 |
IUPAC名 |
2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,5D |
InChIキー |
WGNUNYPERJMVRM-RZIJKAHPSA-N |
SMILES |
C1=CC(=CN=C1)CC(=O)O |
同義語 |
3-Pyridine-2,4,5,6-d4-acetic Acid; 2-(3-Pyridyl-d4)acetic Acid; 2-(Pyridin-3-yl-d4)acetic Acid; 3-Carboxymethylpyridine-d4; 3-Pyridyl-d4-acetic Acid; Coletin-d4; Lessterol-d4; Lioxone-d4; Minedil-d4; NSC 70769-d4; Piridil-d4; Piristerol-d4; Py |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-Pyrimido[5,4-e][1,3]oxazine](/img/structure/B585678.png)




![2-{(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B585693.png)


![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)

